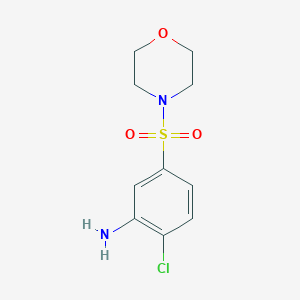
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a chemical compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol . It is also known by its IUPAC name, 2-chloro-5-(4-morpholinylsulfonyl)aniline . This compound is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine typically involves the reaction of 2-chloro-5-nitroaniline with morpholine-4-sulfonic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine can be compared with other similar compounds, such as:
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amine group.
Methyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate: This compound has a methyl ester group instead of an amine group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a morpholine sulfonyl moiety, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound exhibits a dual-stage inhibition profile against HIV capsid proteins. It disrupts capsid-host factor interactions at early stages and promotes capsid misassembly at later stages, enhancing its antiviral efficacy against both HIV-1 and HIV-2 strains .
Antiviral Activity
In vitro studies have demonstrated that this compound shows significant antiviral activity with EC50 values in the low micromolar range. For instance, certain derivatives of this compound have been shown to outperform standard antiviral agents like PF74, indicating a promising avenue for HIV treatment .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has revealed that modifications to the core structure of this compound can lead to enhanced biological activity. For example, substituents at specific positions on the phenyl ring have been linked to improved binding affinity and selectivity towards viral targets .
Table 1: Summary of Biological Activities
| Compound | Target | EC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| This compound | HIV-1 | 0.11 | High | |
| Derivative 12a2 | HIV-1 | 0.28 | Moderate | |
| Derivative 21a2 | HIV-2 | 0.40 | High |
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models. A notable study involved testing this compound against various cancer cell lines, where it exhibited significant cytotoxicity and induced apoptosis in treated cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
特性
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICBNFRNOTAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392409 |
Source


|
| Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-74-3 |
Source


|
| Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














